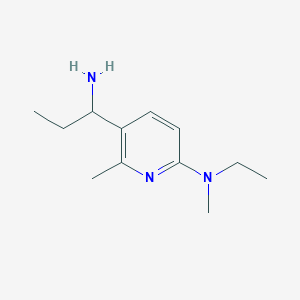

5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine

Description

Propriétés

Formule moléculaire |

C12H21N3 |

|---|---|

Poids moléculaire |

207.32 g/mol |

Nom IUPAC |

5-(1-aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C12H21N3/c1-5-11(13)10-7-8-12(14-9(10)3)15(4)6-2/h7-8,11H,5-6,13H2,1-4H3 |

Clé InChI |

WMWJWOGONAWLLW-UHFFFAOYSA-N |

SMILES canonique |

CCC(C1=C(N=C(C=C1)N(C)CC)C)N |

Origine du produit |

United States |

Méthodes De Préparation

Key Steps:

-

Condensation : Reacting 5-acetyl-N-ethyl-N,6-dimethylpyridin-2-amine with ammonium acetate in methanol under reflux forms the corresponding imine.

-

Reduction : Catalytic hydrogenation using Pd/C (5% w/w) and ammonium formate as an in situ hydrogen donor at 60°C for 6 hours yields the target amine.

Optimization Insights :

Nucleophilic Substitution Strategies

Nucleophilic substitution is viable for installing the 1-aminopropyl group at the pyridine C5 position. A halogenated precursor (e.g., 5-chloro-N-ethyl-N,6-dimethylpyridin-2-amine) reacts with propylamine derivatives.

Procedure:

-

Substitution : 5-Chloro-N-ethyl-N,6-dimethylpyridin-2-amine reacts with 3-aminopropanol in dimethylformamide (DMF) at 100°C for 12 hours.

-

Oxidation : The intermediate alcohol is oxidized to the aldehyde using MnO₂, followed by reductive amination as above.

Challenges :

-

Regioselectivity : Competing reactions at N-ethyl or C6-methyl positions necessitate careful temperature control.

-

Byproducts : Over-alkylation is mitigated using stoichiometric propylamine.

Hydrogenation of Nitriles or Nitro Compounds

Catalytic hydrogenation of nitriles or nitro precursors offers a direct route. For example, 5-cyano-N-ethyl-N,6-dimethylpyridin-2-amine undergoes hydrogenation to the primary amine.

Protocol:

-

Nitrile Hydrogenation : Using Raney Nickel (20% w/w) under 30 bar H₂ at 80°C in ethanol converts the nitrile to the amine.

-

Workup : Filtration and distillation yield the product with >85% purity.

Catalyst Poisoning : Partial poisoning with Fe(II) sulfate (Pd:Fe = 10:1) suppresses over-reduction to secondary amines.

Multicomponent Reactions (MCRs)

Ugi or Passerini reactions enable convergent synthesis. A pyridine-carboxaldehyde derivative, ethyl isocyanide, and propylamine react to form the target compound.

Example:

-

Ugi Reaction : 5-Formyl-N-ethyl-N,6-dimethylpyridin-2-amine, propylamine, tert-butyl isocyanide, and benzoic acid in methanol at 25°C for 24 hours yield a tetrazole intermediate.

-

Deprotection : Acidic hydrolysis removes the tert-butyl group, affording the primary amine.

Advantages :

Comparative Analysis of Methods

Catalytic Systems and Optimization

-

Pd/C vs. Raney Ni : Pd/C offers higher selectivity for aromatic amines, while Raney Ni is cost-effective for aliphatic systems.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution but require rigorous drying.

Challenges and Solutions

-

Regioselectivity : Directed ortho-metalation (DoM) with LDA ensures precise C5 functionalization.

-

Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) resolves N-ethyl and C6-methyl regioisomers.

Industrial Scalability Considerations

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Ce composé a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme catalyseur pour diverses réactions, notamment la cycloaddition du CO2 avec des époxydes pour former des carbonates cycliques. . En médecine, il peut être exploré pour ses effets thérapeutiques potentiels, bien que des applications spécifiques soient encore en cours d'investigation. Dans l'industrie, il est utilisé comme solvant pour divers procédés, notamment l'extraction et la séparation de composés.

Mécanisme d'action

Le mécanisme d'action de la 5-(1-Aminopropyl)-N-éthyl-N,6-diméthylpyridin-2-amine implique son interaction avec des cibles moléculaires et des voies dans le système auquel elle est appliquée. Par exemple, dans les réactions catalytiques, elle peut agir comme un acide ou une base de Lewis, facilitant la réaction en stabilisant les états de transition ou les intermédiaires. Les cibles moléculaires et les voies spécifiques dépendent de l'application et de l'environnement dans lequel le composé est utilisé.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the cycloaddition of CO2 with epoxides to form cyclic carbonates . . In medicine, it may be explored for its potential therapeutic effects, although specific applications are still under investigation. In industry, it is used as a solvent for various processes, including the extraction and separation of compounds .

Mécanisme D'action

The mechanism of action of 5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine involves its interaction with molecular targets and pathways in the system it is applied to. For example, in catalytic reactions, it may act as a Lewis acid or base, facilitating the reaction by stabilizing transition states or intermediates . The specific molecular targets and pathways depend on the application and the environment in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine

- Structure: Features a 1-aminoethyl group at position 5 and diethylamine at position 2 (C₁₁H₁₉N₃) .

- Key Differences: The target compound’s aminopropyl chain (vs. The N,6-dimethyl substitution (vs. N,N-diethyl) reduces steric bulk, which may enhance binding affinity to receptors requiring compact ligands.

- Pharmacokinetics: No direct data for either compound, but longer alkyl chains generally correlate with prolonged half-lives due to reduced metabolic clearance.

α2C-AR Agonists (Compound A and B)

- Structure : Benzoxazin-imidazole hybrids with urea/thiourea linkers .

- Key Differences: The pyridine core in the target compound (vs. Compound A/B exhibit high α2C-AR selectivity but poor brain penetration due to polar functional groups. The target compound’s non-polar substituents (e.g., methyl, ethyl) may enhance blood-brain barrier penetration.

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

- Structure : Pyrimidine-pyridine hybrid with an aromatic amine substituent (C₁₆H₁₄N₆) .

- Key Differences :

- The pyrimidine ring (vs. pyridine) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility.

- The bulky aryl substituents may limit membrane permeability compared to the target compound’s flexible alkyl chains.

- Biological Targets: Not specified, but pyrimidine derivatives often target kinases or nucleic acid synthesis pathways.

5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

- Structure : Oxadiazole-pyridine hybrids with amine substituents .

- Key Differences: The oxadiazole ring (vs. The target compound’s alkylamine chain (vs. aryl groups) may reduce cytotoxicity while maintaining solubility.

- Applications : Oxadiazole derivatives show antimicrobial activity; the target compound’s amine-rich structure could target bacterial enzymes or transporters.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Selectivity vs. Penetration : The α2C-AR agonists (Compound A/B) highlight a trade-off between receptor selectivity and brain penetration. The target compound’s alkylamine substituents may balance these properties .

- Antimicrobial Potential: Oxadiazole derivatives’ success against microbes suggests the target compound’s amine-rich structure could be modified for similar applications, though with reduced polarity .

- Synthetic Feasibility : Characterization methods (e.g., NMR, mass spectrometry) used for oxadiazole derivatives are applicable to the target compound, ensuring robust structural validation.

Activité Biologique

5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound has been linked to its interaction with various biological targets, including:

- Inhibition of Kinases : Studies suggest that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways.

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, it has been reported to inhibit cell proliferation in the following cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 9.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 15.3 | Inhibition of kinase activity |

These findings suggest that the compound may have potential therapeutic applications in oncology.

Structure-Activity Relationships (SAR)

Research into the SAR of this compound indicates that modifications to the pyridine ring and side chain can significantly affect its biological activity. Key observations include:

- Substituent Variations : Altering the position and type of substituents on the pyridine ring can enhance potency against specific targets.

- Amine Chain Length : Increasing the length of the amine side chain has been correlated with improved selectivity for certain kinases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in A549 cells through a mitochondrial pathway, characterized by increased cytochrome c release and activation of caspase cascades .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound in rodent models. It was found to enhance serotonin receptor activity, leading to increased locomotor activity and reduced anxiety-like behaviors . This suggests potential applications in treating mood disorders.

Q & A

Basic: What are the standard synthetic routes for 5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example:

- Reductive amination : Reacting a carbonyl precursor (e.g., 5-(formylpropyl)-N-ethyl-N,6-dimethylpyridin-2-amine) with an amine source under hydrogenation or using reducing agents like NaBHCN. Critical parameters include pH (6–8), solvent choice (e.g., methanol or DMF), and temperature (25–60°C) to minimize side reactions .

- Nucleophilic substitution : Introducing the aminopropyl group via alkylation of a pyridine precursor, requiring anhydrous conditions and catalysts like KCO .

Optimization Table:

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- H/C NMR : Resolve substituent positions (e.g., ethyl, methyl, and aminopropyl groups) via chemical shifts and coupling patterns. For example, the N-ethyl group shows a triplet near δ 1.2 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 236.2) and fragmentation patterns .

- FTIR : Identify functional groups (e.g., N-H stretch at ~3300 cm for the amine) .

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (if crystalline) .

Advanced: How do electronic effects of substituents influence nucleophilic reactivity in biochemical interactions?

Methodological Answer:

The dimethylamino and ethyl groups exert electron-donating effects, enhancing the pyridine ring’s nucleophilicity. This facilitates interactions with electrophilic biological targets (e.g., enzyme active sites):

- Mechanistic Insight : The lone pair on the amine nitrogen participates in hydrogen bonding or covalent adduct formation, critical for inhibiting enzymes like kinases or proteases .

- Computational Validation : DFT studies can map electron density distributions to predict reactivity hotspots .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or microbial strains. Standardize protocols using controls like positive reference compounds .

- Structural Analogues : Compare activity of derivatives (e.g., N-benzyl vs. N-ethyl) to isolate substituent effects .

- Metabolic Stability : Test plasma stability (e.g., half-life in murine models) to differentiate intrinsic vs. metabolism-dependent activity .

Advanced: How can computational methods predict the compound’s behavior in catalytic processes?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in reactions (e.g., amination or oxidation). For example, calculate activation energies for possible reaction pathways .

- Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., RNA polymerase) to guide mutagenesis studies .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC values for antimicrobial activity .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

- Multitarget Effects : Pyridine derivatives often interact with multiple microbial targets (e.g., membrane disruptors vs. DNA gyrase inhibitors). Use target-specific assays (e.g., β-galactosidase inhibition for E. coli) .

- Resistance Mechanisms : Test against drug-resistant strains (e.g., methicillin-resistant S. aureus) to assess SAR robustness .

- Steric vs. Electronic Contributions : Synthesize analogues with bulky (e.g., tert-butyl) or electron-withdrawing (e.g., nitro) groups to decouple effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.